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molecular formula C16H19N B3371821 4-[3-(4-Methylphenyl)propyl]aniline CAS No. 80861-27-4

4-[3-(4-Methylphenyl)propyl]aniline

Cat. No. B3371821
M. Wt: 225.33 g/mol
InChI Key: URPVXOSXGYJGIL-UHFFFAOYSA-N
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Patent
US04437880

Procedure details

To a solution of 4-[3-(4-methylphenyl)-1-propenyl]nitrobenzene (20 g) in ethanol (100 ml), 10% palladium-carbon (10 g) was added, and the resultant mixture was subjected to catalytic reduction under a pressure of 50 atm. After removal of the solvent from the reaction mixture by distillation, the residue was distilled under reduced pressure to give 4-[3-(4-methylphenyl)propyl]aniline (16.2 g). B.P. 135°-145° C./0.15 mmHg.
Name
4-[3-(4-methylphenyl)-1-propenyl]nitrobenzene
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
10 g
Type
catalyst
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH:9]=[CH:10][C:11]2[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[CH:13][CH:12]=2)=[CH:4][CH:3]=1>C(O)C.[C].[Pd]>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][CH2:10][C:11]2[CH:12]=[CH:13][C:14]([NH2:17])=[CH:15][CH:16]=2)=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
4-[3-(4-methylphenyl)-1-propenyl]nitrobenzene
Quantity
20 g
Type
reactant
Smiles
CC1=CC=C(C=C1)CC=CC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
palladium-carbon
Quantity
10 g
Type
catalyst
Smiles
[C].[Pd]
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the solvent from the reaction mixture
DISTILLATION
Type
DISTILLATION
Details
by distillation
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)CCCC1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 16.2 g
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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